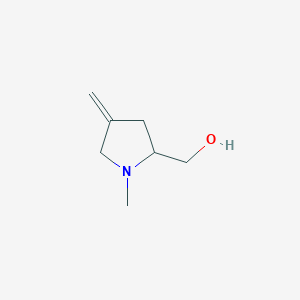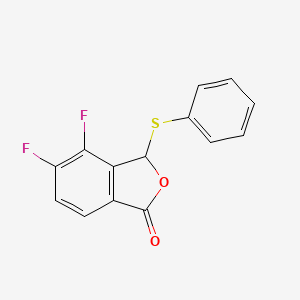
4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions, a phenylthio group at the 3 position, and a lactone ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and thiophenol.
Formation of the Isobenzofuran Ring: The isobenzofuran ring can be formed through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the lactone ring.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Attachment of the Phenylthio Group: The phenylthio group can be introduced through nucleophilic substitution reactions, where thiophenol reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives using reducing agents like lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiophenol, amines, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted isobenzofurans.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms and phenylthio group may play a crucial role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Difluoro-3-(methylthio)isobenzofuran-1(3H)-one: Similar structure with a methylthio group instead of a phenylthio group.
4,5-Difluoro-3-(phenylthio)phthalide: Similar structure with a phthalide ring instead of an isobenzofuran ring.
4,5-Dichloro-3-(phenylthio)isobenzofuran-1(3H)-one: Similar structure with chlorine atoms instead of fluorine atoms.
Uniqueness
4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one is unique due to the presence of both fluorine atoms and a phenylthio group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Eigenschaften
Molekularformel |
C14H8F2O2S |
|---|---|
Molekulargewicht |
278.28 g/mol |
IUPAC-Name |
4,5-difluoro-3-phenylsulfanyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H8F2O2S/c15-10-7-6-9-11(12(10)16)14(18-13(9)17)19-8-4-2-1-3-5-8/h1-7,14H |
InChI-Schlüssel |
DTDAOJTXANQOHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2C3=C(C=CC(=C3F)F)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate](/img/structure/B12515186.png)
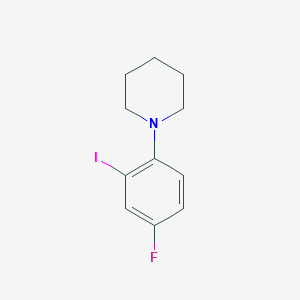
![3-[(1E)-2-(pyrrolidin-1-yl)ethenyl]pyridine-2-carbonitrile](/img/structure/B12515191.png)
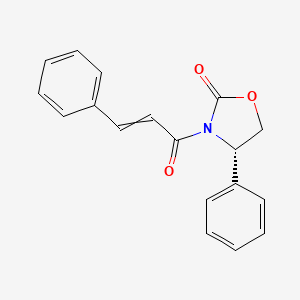
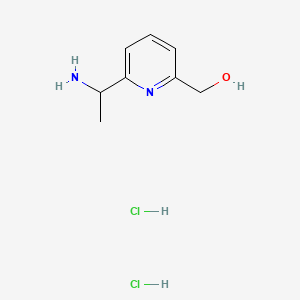
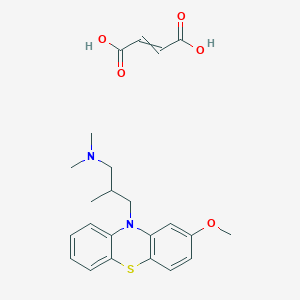
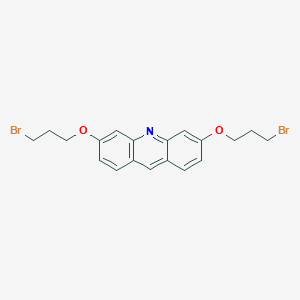
![2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate](/img/structure/B12515241.png)
![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid](/img/structure/B12515253.png)
![2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol](/img/structure/B12515274.png)
![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)

